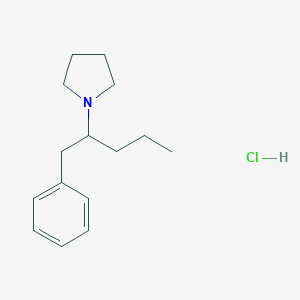
Hidrocloruro de prolintano
Descripción general
Descripción
El hidrocloruro de prolintano es un estimulante e inhibidor de la recaptación de norepinefrina-dopamina desarrollado en la década de 1950. Es un derivado de la anfetamina estrechamente relacionado en estructura química con otras drogas como la pirovalerona, la metilendioxipirovalerona y la propilhexedrina . El this compound se ha utilizado para el tratamiento de la narcolepsia y el trastorno por déficit de atención con hiperactividad en varias regiones, incluidas África, Australia y Europa .
Aplicaciones Científicas De Investigación
El hidrocloruro de prolintano se utiliza principalmente como material de referencia analítica en la investigación científica. Su estructura química bien definida y sus efectos conocidos sobre los neurotransmisores lo convierten en un material valioso para estudios sobre:
Transportadores de neurotransmisores: Investigación sobre la inhibición de los transportadores de dopamina y norepinefrina.
Aplicaciones forenses: Estudios sobre la detección y análisis del abuso de estimulantes.
Estudios farmacológicos: Investigaciones sobre los efectos de los inhibidores de la recaptación de norepinefrina-dopamina en el sistema nervioso central.
Mecanismo De Acción
El hidrocloruro de prolintano actúa como un inhibidor de la recaptación de norepinefrina-dopamina, dirigido principalmente a los transportadores de dopamina y norepinefrina en el sistema nervioso central . Al inhibir estos transportadores, el this compound aumenta la concentración de dopamina y norepinefrina en la hendidura sináptica, lo que lleva a sus efectos estimulantes . Este mecanismo es similar al de otros derivados de la anfetamina .
Métodos De Preparación
El hidrocloruro de prolintano se puede sintetizar a través de varios métodos. Un método común implica la reacción de 2-oxo-1-fenilpentano con pirrolidina . Otro método se basa en la síntesis de Strecker, que incluye el uso de cianuro de potasio . Una síntesis alternativa implica la epoxidación del benceno alílico seguida de una reacción de Grignard y un protocolo de Mitsunobu . Los métodos de producción industrial suelen implicar el uso de materiales de partida disponibles comercialmente y transformaciones simples para lograr buenos rendimientos generales .
Análisis De Reacciones Químicas
El hidrocloruro de prolintano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Sustitución: Las reacciones de sustitución pueden ocurrir con agentes halogenantes o nucleófilos en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como tetrahidrofurano, metanol y cloroformo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
El hidrocloruro de prolintano está estrechamente relacionado en estructura química con otros derivados de la anfetamina, como:
Pirovalerona: Un estimulante e inhibidor de la recaptación de norepinefrina-dopamina con efectos similares.
Metilendioxipirovalerona: Conocida por sus propiedades estimulantes y su potencial de abuso.
Propilhexedrina: Otro estimulante con un mecanismo de acción similar.
Lo que diferencia al this compound es su uso específico en el tratamiento de la narcolepsia y el trastorno por déficit de atención con hiperactividad, así como su aplicación en investigación forense y farmacológica .
Propiedades
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFBBOQSMUYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-92-5 (Parent) | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-28-5 | |
| Record name | Prolintane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catovitan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolintane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


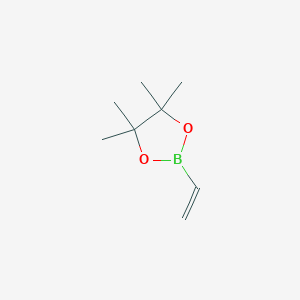
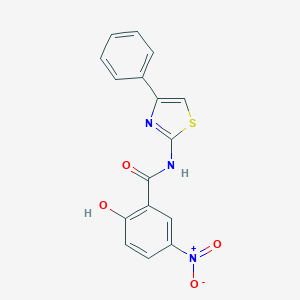
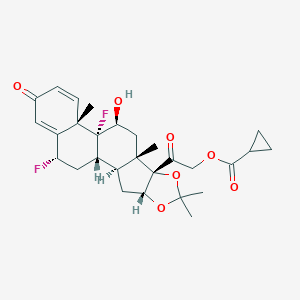
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)](/img/structure/B127665.png)
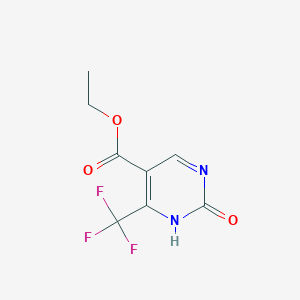
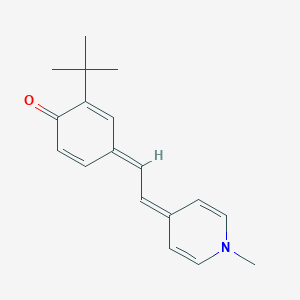
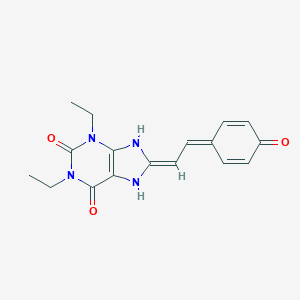
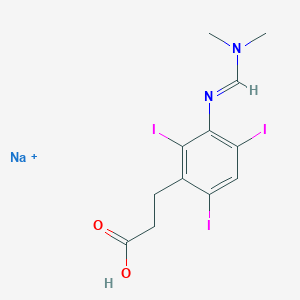
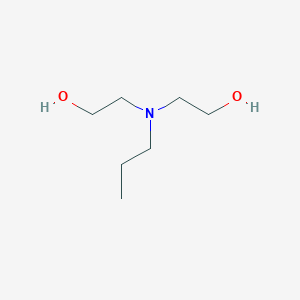
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
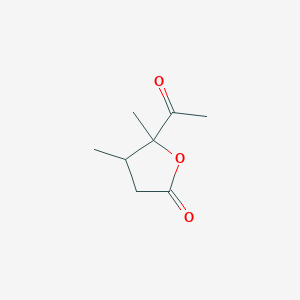
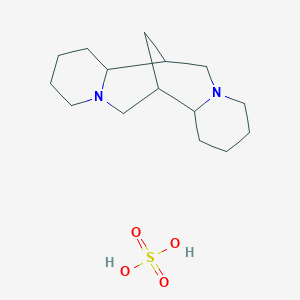
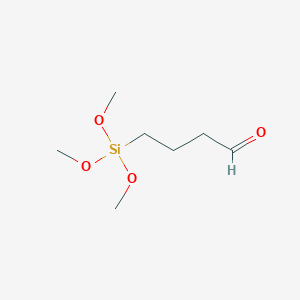
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
